molecular formula C22H20N2O7 B2466466 Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868224-12-8

Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

Cat. No. B2466466
CAS RN: 868224-12-8
M. Wt: 424.409
InChI Key: JTZDWIUFHGSKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a useful research compound. Its molecular formula is C22H20N2O7 and its molecular weight is 424.409. The purity is usually 95%.
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Scientific Research Applications

Potential Therapeutic Targets

Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate and its analogs have been identified as potent inhibitors of Steroidogenic Factor 1 (SF-1), a transcription factor in the nuclear receptor superfamily. SF-1 plays a crucial role in the regulation of steroidogenic and reproductive genes. The selective inhibitory chemical probes of SF-1 were discovered through ultra-high-throughput screening, with certain isoquinolinones yielding submicromolar IC50 values, indicating significant potency. These compounds were confirmed to retain their potency in physiological functional assays employing the full-length SF-1 protein and its native response element. The specificity of these isoquinolinones was validated via functional assays for other receptors, suggesting potential as valuable chemical probes to investigate the therapeutic implications of SF-1 modulation in various diseases (Madoux et al., 2008).

Structural and Theoretical Insights

The compound and its derivatives have been subject to extensive structural analysis. Crystal structure and Hirshfeld surface analysis have provided intricate details about the molecular geometry and intermolecular interactions. These studies elucidate the compound's molecular structure, offering insights into its physicochemical properties and potential interactions with biological targets (Filali Baba et al., 2019). Furthermore, quantum chemical calculations based on the Density Functional Theory (DFT) method have been performed to determine the relationship between the molecular structure of certain derivatives and their efficiency as corrosion inhibitors, providing a theoretical basis for understanding the compound's reactivity and stability in various environments (Zarrouk et al., 2014).

Cytotoxic Activity and Cancer Research

Several studies have synthesized and characterized derivatives of the compound to evaluate their cytotoxic activity against various cancer cell lines, such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer). These studies contribute to the understanding of the compound's potential as an anticancer agent, indicating its ability to induce cytotoxic effects in malignant cells (Nguyen et al., 2019). Additionally, one of the derivatives has shown potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, key targets in cancer therapy, thereby indicating its potential as a dual inhibitor in cancer treatment (Riadi et al., 2021).

properties

IUPAC Name

ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O7/c1-2-28-21(26)12-29-17-5-3-4-16-15(17)8-9-24(22(16)27)11-20(25)23-14-6-7-18-19(10-14)31-13-30-18/h3-10H,2,11-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZDWIUFHGSKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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